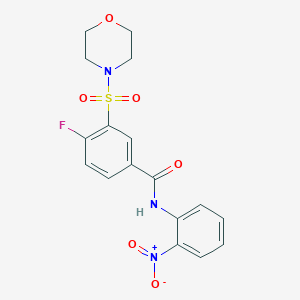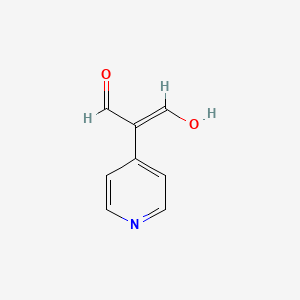![molecular formula C20H26N6O4S B11534717 N,N-dimethyl-4-[(E)-(2-{2-[(4-methylpiperazin-1-yl)sulfonyl]-4-nitrophenyl}hydrazinylidene)methyl]aniline](/img/structure/B11534717.png)
N,N-dimethyl-4-[(E)-(2-{2-[(4-methylpiperazin-1-yl)sulfonyl]-4-nitrophenyl}hydrazinylidene)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DIMETHYL-4-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a hydrazone linkage and a piperazine sulfonyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with 4-methylpiperazine to form an intermediate, which is then subjected to further reactions to introduce the dimethylamino and hydrazone functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in achieving efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-DIMETHYL-4-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
N,N-DIMETHYL-4-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N,N-DIMETHYL-4-[(E)-(2-{2-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]-4-NITROPHENYL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-[(E)-(2-{5-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)hydrazinyl]-1,3,4-thiadiazol-2-yl}hydrazinylidene)methyl]aniline .
- N,N-Dimethyl-4-[(E)-(2-{2-[(4-pyridinyl)vinyl]aniline .
Uniqueness
Its structural complexity and the presence of both electron-donating and electron-withdrawing groups make it a versatile compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C20H26N6O4S |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline |
InChI |
InChI=1S/C20H26N6O4S/c1-23(2)17-6-4-16(5-7-17)15-21-22-19-9-8-18(26(27)28)14-20(19)31(29,30)25-12-10-24(3)11-13-25/h4-9,14-15,22H,10-13H2,1-3H3/b21-15+ |
InChI-Schlüssel |
VBJPZHQSZMIYPU-RCCKNPSSSA-N |
Isomerische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC=C(C=C3)N(C)C |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11534649.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11534652.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11534666.png)
![methyl {4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B11534674.png)
![4-Fluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B11534675.png)
![N-cyclohexyl-2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11534686.png)
![2-amino-4-(4-chlorophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11534688.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11534691.png)
![2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11534692.png)
![4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11534694.png)
![2-[2-(3,4-dihydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B11534701.png)
![2,2-dimethyl-5-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11534713.png)
